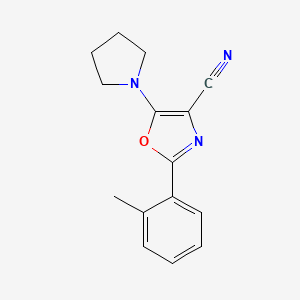
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, also known as LY-294002, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazole derivatives and is a potent inhibitor of phosphoinositide 3-kinase (PI3K).
作用機序
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that activates downstream signaling pathways, including AKT and mTOR. Inhibition of PI3K by 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile leads to a decrease in PIP3 levels and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. Inhibition of PI3K by 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile leads to a decrease in cell proliferation and survival in various cell types, including cancer cells. 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This has potential implications for the treatment of cancer and other diseases that require angiogenesis for growth and survival.
実験室実験の利点と制限
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K signaling pathway. It is also relatively easy to synthesize and has good solubility in water and organic solvents. However, 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, it can have off-target effects on other kinases, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in scientific research. One potential direction is the development of more potent and specific inhibitors of PI3K. This could lead to the identification of new therapeutic targets and the development of novel drugs for the treatment of various diseases. Another direction is the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in combination with other drugs to enhance their efficacy. Finally, the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in animal studies to validate its therapeutic potential and investigate its pharmacokinetics and pharmacodynamics is an important future direction.
合成法
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-5-nitrobenzoic acid with 2-methylphenylmagnesium bromide to form 2-(2-methylphenyl)-5-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine and ethyl chloroformate to form the pyrrolidinyl-oxazole intermediate. Finally, the nitrile group is introduced using sodium azide and copper sulfate to yield 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile.
科学的研究の応用
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been extensively used in scientific research to study the PI3K signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of PI3K, leading to downstream effects such as inhibition of AKT and mTOR signaling. This has led to the identification of potential therapeutic targets and the development of novel drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-2-3-7-12(11)14-17-13(10-16)15(19-14)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYMDFXLAPZLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)


![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)